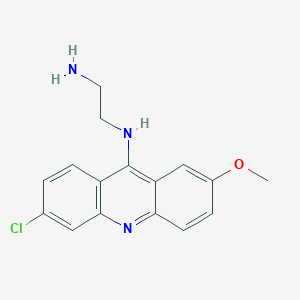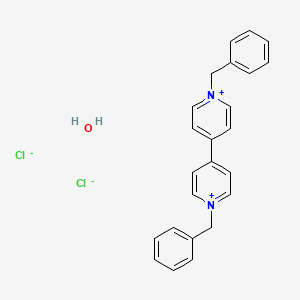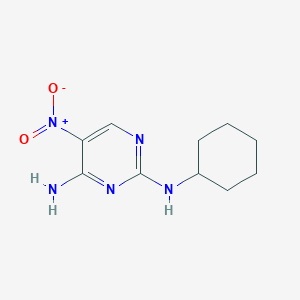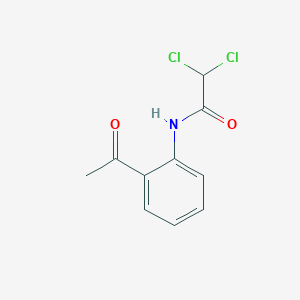
N'-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine is a chemical compound derived from acridine, a heterocyclic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. The presence of the chloro and methoxy groups on the acridine ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Starting Material: 6,9-dichloro-2-methoxyacridine.
Reaction with Ethane-1,2-diamine: The starting material is reacted with ethane-1,2-diamine in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation process.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological or chemical properties.
科学研究应用
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used as a fluorescent probe for studying DNA interactions and cellular imaging.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA double helix and topoisomerase enzymes.
相似化合物的比较
Similar Compounds
9-aminoacridine: Another acridine derivative with similar DNA intercalating properties.
6-chloro-2-methoxyacridine: A precursor in the synthesis of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine.
Acridine orange: A fluorescent dye used for nucleic acid staining.
Uniqueness
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine is unique due to the presence of both chloro and methoxy groups on the acridine ring, which enhances its chemical reactivity and biological activity. Additionally, the ethane-1,2-diamine moiety provides further opportunities for chemical modifications and interactions with biological targets.
属性
CAS 编号 |
14446-60-7 |
|---|---|
分子式 |
C16H16ClN3O |
分子量 |
301.77 g/mol |
IUPAC 名称 |
N'-(6-chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16ClN3O/c1-21-11-3-5-14-13(9-11)16(19-7-6-18)12-4-2-10(17)8-15(12)20-14/h2-5,8-9H,6-7,18H2,1H3,(H,19,20) |
InChI 键 |
BBHBBFNAIGRZEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)


![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)

![N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B14165898.png)

![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
